Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl
Description
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is a pyrrolidine-based carboxylic acid derivative with a 4-methoxyphenyl substituent at the trans-4 position. Its molecular formula is C₁₂H₁₅NO₃·HCl, and molecular weight is 257.72 . The compound is registered under CAS number 1049978-93-9 and is typically synthesized with a purity of ≥97% . The methoxy group at the para position of the phenyl ring contributes to its electronic and steric properties, making it a versatile intermediate in pharmaceutical chemistry, particularly in the design of enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity . The process may also include purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing analgesics and anti-inflammatory drugs. The compound's structure allows it to enhance the therapeutic efficacy of these medications by modulating biological pathways associated with pain and inflammation .
Case Study: Analgesic Development
A notable study demonstrated that derivatives of this compound exhibited potent analgesic properties. Researchers synthesized several analogs and tested their efficacy in animal models of pain. The results indicated that certain modifications to the pyrrolidine structure significantly increased analgesic activity, suggesting a promising avenue for developing new pain relief medications .
Neuroscience Research
Neurotransmitter Modulation
In neuroscience, trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed to study neurotransmitter systems. Its ability to modulate neurotransmitter release makes it valuable for understanding mood disorders and developing treatments for conditions such as depression and anxiety .
Case Study: Mood Disorder Treatments
A research project investigated the compound's effects on serotonin and dopamine levels in rodent models. The findings revealed that administration of the compound led to significant changes in neurotransmitter levels, correlating with improved behavioral outcomes in tests for anxiety and depression .
Drug Formulation
Controlled-Release Systems
The compound's physicochemical properties make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety profiles of medications by providing sustained release over time, reducing the frequency of dosing required by patients .
| Formulation Type | Advantages | Applications |
|---|---|---|
| Controlled Release | Improved patient compliance | Chronic pain management |
| Immediate Release | Rapid onset of action | Acute pain relief |
Biochemical Assays
Evaluation of Enzyme Activity
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is widely used in biochemical assays to evaluate enzyme activity and receptor interactions. This application aids researchers in discovering new therapeutic targets for various diseases .
Case Study: Enzyme Inhibition Studies
In a study focused on Alzheimer’s disease, researchers utilized this compound to evaluate its inhibitory effects on the BACE-1 enzyme, which is crucial for producing beta-amyloid plaques. The results showed that certain derivatives exhibited sub-micromolar activity against BACE-1, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Material Science
Development of Novel Materials
The unique properties of trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride allow it to be used in creating advanced materials with specific chemical characteristics. These materials find applications in various industrial sectors, including coatings and adhesives .
| Material Application | Properties Enhanced | Industry Use Cases |
|---|---|---|
| Coatings | Durability, chemical resistance | Automotive coatings |
| Adhesives | Bond strength | Construction materials |
Mechanism of Action
The mechanism of action of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets . These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound can modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
a. Trans-4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylic Acid
- CAS : 1047651-77-3
- Molecular Weight : 221.25 (free base)
- The absence of a hydrochloride salt in this analog also impacts solubility compared to the parent compound.
b. (±)-Trans-4-(2-Chlorophenyl)Pyrrolidine-3-Carboxylic Acid HCl
- CAS : 1049727-60-7
- Molecular Weight : 262.13
- Key Differences : The 2-chlorophenyl substituent introduces steric hindrance and electron-withdrawing effects, which may reduce synthetic yield (discontinued in commercial supplies) .
c. Boc-(±)-Trans-4-(4-Chlorophenyl)Pyrrolidine-3-Carboxylic Acid
Methoxy-Substituted Derivatives
a. (±)-Trans-4-(3,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylic Acid HCl
- Molecular Weight : 296.57
- Key Differences : Additional methoxy groups at the 3-position increase hydrophilicity and may enhance interaction with polar binding pockets in proteins.
b. (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-Methyl-3-({3-[4-(Trifluoromethyl)Phenyl]Ureido}Methyl)Pyrrolidine-3-Carboxylic Acid
Heterocyclic and Aromatic Derivatives
a. (±)-Trans-4-(3-Pyridinyl)Pyrrolidine-3-Carboxylic Acid·2HCl
- CAS : 1330750-18-9
- Molecular Weight : 265.13
- Key Differences : The pyridinyl group introduces basicity and hydrogen-bonding capability, but synthesis yields are lower (45%) compared to the methoxyphenyl parent compound .
b. Trans-1-Benzyl-4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylic Acid HCl
Molecular Weight and Purity Trends
| Compound Type | Example CAS | Molecular Weight | Purity | Yield |
|---|---|---|---|---|
| Parent Compound | 1049978-93-9 | 257.72 | ≥97% | 65–68% |
| Trifluoromethyl-Substituted | - | 452 | 98% | 65% |
| Pyridyl-Substituted | 1330750-18-9 | 265.13 | 76% | 45% |
| Dimethoxy-Substituted | 1956319-52-0 | 296.57 | ≥90% | N/A |
Structural Impact on Properties
- Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and interaction with electron-deficient targets .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability but may reduce synthetic yields .
- Bulkier Substituents (e.g., Benzyl) : Increase lipophilicity, affecting bioavailability .
Biological Activity
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl, also known as trans-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16ClNO3
- IUPAC Name : (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid, which contributes to its biological activity through interactions with various molecular targets.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in regulating metabolic pathways and disease processes.
- Receptor Binding : It interacts with various receptors, modulating their activity. This interaction can alter signaling pathways involved in pain perception and inflammation .
1. Pharmacological Applications
The compound has been investigated for several pharmacological properties:
- Analgesic Properties : Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies .
- Anti-inflammatory Activity : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
2. Neuroscience Research
In neuroscience, this compound is utilized to study neurotransmitter modulation. It helps researchers understand its effects on mood and behavior, which are critical for developing treatments for mental health disorders .
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study demonstrated that the compound significantly inhibited the activity of certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Another research project focused on its interaction with serotonin receptors, indicating possible applications in treating mood disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid-HCl | Methyl group instead of methoxy | Similar analgesic properties but lower receptor affinity |
| Trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid-HCl | Additional methoxy group | Increased potency in enzyme inhibition |
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique properties make it valuable for:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl?
- Methodology : The compound can be synthesized via cyclization and functionalization of precursor molecules. For example, ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is synthesized through multi-step reactions involving esterification and subsequent acid hydrolysis under controlled conditions (e.g., using HCl for salt formation) . Boc-protected derivatives (e.g., Boc-(±)-trans-4-(3-chloro-phenyl)pyrrolidine-3-carboxylic acid) are also intermediates in stereoselective synthesis, requiring deprotection with HCl to yield the final product .
- Key Considerations : Optimize reaction parameters (temperature, solvent, catalyst) to enhance enantiomeric purity. Use chiral HPLC (as in for related fluorophenyl analogs) to monitor stereochemical outcomes .
Q. Which analytical techniques are effective for purity assessment and structural confirmation?
- Methodology :
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) is standard for quantifying impurities and verifying purity (>91% as in ) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., Mw = ~245–277 for related HCl salts in ).
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxyphenyl group at C4, carboxylic acid at C3) .
- Quality Control : Certificates of Analysis (COA) and Safety Data Sheets (SDS) should accompany batches, detailing residual solvents and byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in this compound?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining absolute configuration. For example, highlights SHELX’s utility in small-molecule refinement, even for high-resolution or twinned data .
- Case Study : Compare the crystal structure of the trans-isomer with its cis counterpart to validate spatial arrangement of the methoxyphenyl and carboxylic acid groups. Diffraction data can also clarify protonation states in the HCl salt form .
Q. What pharmacological applications are supported by structure-activity relationship (SAR) studies?
- Methodology :
- Receptor Binding Assays : Similar pyrrolidine derivatives (e.g., endothelin antagonists in ) are tested for affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement assays.
- Functional Studies : Assess potency in cell-based assays (e.g., calcium flux for receptor activation) .
Q. How do substituent variations (e.g., methoxy vs. fluoro) impact physicochemical properties?
- Methodology :
- Comparative Analysis : Use LogP measurements (e.g., shake-flask method) and solubility assays to evaluate hydrophilicity of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives in ).
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of substituents on pKa and hydrogen-bonding capacity .
Methodological Challenges & Contradictions
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Case Example : notes that minor structural changes (e.g., benzodioxole vs. methoxyphenyl groups) drastically alter endothelin receptor affinity.
- Resolution :
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem entries in ) to identify consensus trends .
Q. What strategies mitigate racemization during synthesis?
- Best Practices :
- Low-Temperature Reactions : Minimize thermal energy to preserve stereochemistry during acylations or deprotections.
- Chiral Auxiliaries : Use Boc or Fmoc groups to stabilize intermediates, as seen in and .
Authoritative Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
